[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound [1,4']bipiperidinyl-2-carboxylic acid ethyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC name is ethyl 1-(piperidin-4-yl)piperidine-2-carboxylate , reflecting its bipiperidinyl backbone and ester functional group. The structure consists of two piperidine rings connected at the 1-position of one ring and the 4'-position of the other, with a carboxylic acid ethyl ester substituent at the 2-position of the first piperidine ring.
The bipiperidinyl system is characterized by a six-membered piperidine ring fused to another piperidine via a single bond, creating a rigid bicyclic framework. The ethyl ester group (-COOCH2CH3) at position 2 introduces polarity and influences the compound’s reactivity.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 911627-08-2 . Additional identifiers include:
| Identifier | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| MDL Number | MFCD12546280 |
| PubChem CID | 4778238 (for analogous 4-carboxylate) |
The SMILES and InChI strings provide machine-readable representations of its structure, facilitating database searches and computational modeling. While the exact InChIKey is not explicitly listed in the provided sources, its derivation follows standardized hashing algorithms based on the InChI string.
Historical Development of Bipiperidinyl Carboxylate Nomenclature
The nomenclature of bipiperidinyl carboxylates evolved alongside advancements in heterocyclic chemistry. Piperidine, a six-membered amine ring, was first isolated in 1850, and its derivatives became critical in medicinal chemistry. The systematic naming of bipiperidinyl systems emerged as IUPAC guidelines standardized the numbering and prioritization of substituents in polycyclic compounds.
For this compound, the "bipiperidinyl" prefix denotes two piperidine rings connected at specified positions (1 and 4'). The suffix "-carboxylic acid ethyl ester" follows IUPAC Rule C-463, which prioritizes the carboxylic acid derivative over the amine groups. Early literature often used trivial names (e.g., "ethyl isonipecotate derivatives"), but modern practices favor systematic names to avoid ambiguity.
Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHNJYQAMCFLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679528 | |
| Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911627-08-2 | |
| Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the bipiperidine moiety, allows for diverse biological activities, making it a valuable candidate for drug development and biochemical research. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 340962-71-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates the activity of these targets, leading to alterations in cellular pathways and biological responses. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It interacts with various receptors, influencing neurotransmitter systems which may lead to therapeutic effects in neurological disorders.
Biological Activity Overview
The compound exhibits a range of biological activities that have been documented in various studies:
Antimicrobial Activity
Research indicates that derivatives of bipiperidinyl compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Neuropharmacological Effects
The bipiperidine structure is associated with enhanced bioactivity in neurological contexts. The compound has been explored for its potential role in treating conditions like anxiety and depression by modulating neurotransmitter systems .
Case Studies and Research Findings
Applications
The applications of this compound span several fields:
- Pharmaceutical Development : Serves as a building block for synthesizing drugs targeting neurological conditions.
- Biochemical Research : Utilized in enzyme-substrate interaction studies to understand complex biological pathways.
- Material Science : Applied in creating novel polymers and materials with improved performance characteristics.
Comparison with Similar Compounds
Structural Features
Key Observations :




Key Observations :
Physicochemical Properties
Key Observations :
Preparation Methods
General Synthetic Strategy
The compound is generally prepared via esterification and functional group transformations on bipiperidinyl intermediates. The key steps involve:
- Formation of bipiperidinyl core structures through condensation or hydrogenation reactions of piperidine derivatives.
- Introduction of the carboxylic acid ethyl ester group at the 2-position of the piperidine ring.
- Purification via crystallization or filtration after acid/base workups.
Specific Preparation Protocols and Research Findings
Acid-Catalyzed Esterification and Deprotection
A reported method involves treating a bipiperidinyl dicarboxylic acid tert-butyl ester precursor with hydrogen chloride in dichloromethane, followed by stirring for extended periods (e.g., 18 hours). This procedure facilitates the selective removal of protecting groups and formation of the ethyl ester derivative with high yield (~97%). The reaction conditions are summarized below:
| Step | Reagents & Conditions | Duration | Yield | Notes |
|---|---|---|---|---|
| 1 | [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester + 4 N HCl in CH2Cl2 | 18 h | 97% | Stirring at room temperature; followed by concentration and filtration |
The product characterization includes mass spectrometry (m/z found 241.2 [M+H]+) and proton NMR confirming the ester structure.
Hydrogenation of Piperidone and Hydroxypiperidine Mixture
A patented process for related bipiperidinyl derivatives (tert-butyl esters) involves catalytic hydrogenation of a mixture of 4-hydroxypiperidine and 1-tert-butoxycarbonyl-4-piperidone in a suitable solvent such as tetrahydrofuran. The reaction is performed under mild pressure (1–5 bar), at ambient to slightly elevated temperatures (10–30°C), in the presence of acid catalysts like acetic acid and palladium on carbon catalysts. This method is adaptable for synthesizing hydroxy-substituted bipiperidinyl esters, which can be further converted to ethyl esters by subsequent esterification.
Key parameters:
| Parameter | Range/Value | Comments |
|---|---|---|
| Catalyst loading | 10–40 wt% | Pd/C preferred |
| Pressure | 1–5 bar | 2–5 bar optimal |
| Temperature | 10–30°C (ambient) | Can be elevated to 50–100°C |
| Acid catalyst | Acetic acid (C1–C6 acids) | Enhances hydrogenation efficiency |
| Solvent | Ether (e.g., tetrahydrofuran) | Suitable for solubility and reaction |
This hydrogenation yields intermediates that can be transformed into ethyl esters by standard esterification protocols.
Hydrochloride Salt Formation and Crystallization
For purification, the crude ester product is often converted into its hydrochloride salt by treatment with HCl in ethyl acetate, followed by concentration and crystallization. This step improves the product’s stability and facilitates isolation as a white solid. Typical reaction conditions include stirring at room temperature for 3 hours.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The acid-catalyzed method provides a straightforward, high-yield route to the ethyl ester, suitable for scale-up due to mild conditions and easy workup.
- Hydrogenation methods, while more complex, allow access to hydroxy-substituted intermediates that can be further functionalized, expanding synthetic versatility.
- Purification via hydrochloride salt formation is a common and effective approach to obtain solid, stable products for downstream applications.
- The choice of solvent and catalyst loading critically affects yield and purity; tetrahydrofuran and palladium on carbon are preferred in hydrogenation steps.
- The compound’s role as a building block in pharmaceutical synthesis underscores the need for reproducible, scalable preparation methods.
Q & A
Q. How is this compound characterized, and what analytical techniques are essential for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly for distinguishing stereochemistry in the bipiperidinyl backbone. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to assess purity, as ethyl esters are prone to hydrolysis during storage . Predicted physicochemical properties (e.g., boiling point: ~500°C, density: ~1.3 g/cm³ ) can guide solvent selection for recrystallization.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as piperidine derivatives may cause skin/eye irritation . Work under a fume hood to avoid inhalation of volatile organic solvents (e.g., dichloromethane) during synthesis . Store the compound in airtight containers at 2–8°C to minimize ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for bipiperidinyl esters?
- Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility in the bipiperidinyl ring. To address this:
- Perform variable-temperature NMR to observe dynamic rotational isomerism.
- Compare experimental data with computational predictions (e.g., DFT calculations for optimized geometries).
- Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons .
Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral resolution can be achieved via:
- Catalytic asymmetric esterification : Use chiral Brønsted acids or organocatalysts to bias the reaction pathway toward a single enantiomer.
- Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) post-synthesis.
- Derivatization : Convert the ester to a diastereomeric salt (e.g., with tartaric acid) for selective crystallization .
Q. How do solvent polarity and temperature affect the stability of ethyl esters in long-term pharmacological studies?
- Methodological Answer : Ethyl esters hydrolyze faster in polar protic solvents (e.g., water, ethanol) due to nucleophilic attack by OH⁻. To mitigate degradation:
- Use non-polar solvents (e.g., hexane) for storage.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life.
- Monitor hydrolysis via periodic HPLC analysis, quantifying free carboxylic acid content .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : For IC₅₀/EC₅₀ determination:
- Fit sigmoidal dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals (95%) to quantify uncertainty in potency estimates .
Data Presentation Guidelines
- Tables : Include molar ratios, yields, and spectroscopic validation for reproducibility (Example):
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | EtOH, HCl, 18h | 97 | >99% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




